molecular formula C6H5F7O2 B3040817 [2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane CAS No. 243139-60-8

[2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane

Cat. No.: B3040817
CAS No.: 243139-60-8
M. Wt: 242.09 g/mol
InChI Key: YLTWQTPPDBTMJI-UHFFFAOYSA-N
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Description

[2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane is a fluorinated epoxide with the molecular formula C₆H₅F₇O (CAS 74328-57-7) . Its structure consists of an oxirane (epoxide) ring substituted with a 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propyl group. It has been utilized in surface-engineered dendrimers for siRNA delivery due to its ability to enhance cellular uptake and reduce cytotoxicity .

Properties

IUPAC Name

2-[2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propyl]oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F7O2/c7-4(5(8,9)10,1-3-2-14-3)15-6(11,12)13/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTWQTPPDBTMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(C(F)(F)F)(OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70897489
Record name [2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70897489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243139-60-8
Record name [2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70897489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the reaction of 2,3,3,3-tetrafluoropropene with trifluoromethanol in the presence of a base, followed by epoxidation using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane involves its reactivity with various electrophiles and nucleophiles. The oxirane ring can undergo ring-opening reactions , leading to the formation of new carbon-oxygen bonds. The fluorinated ether group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane (CAS 74328-57-7)
  • Structure : Similar to the target compound but replaces the trifluoromethoxy (-OCF₃) group with a trifluoromethyl (-CF₃) group.
  • Molecular Formula : C₆H₅F₇O.
  • Key Difference : The absence of an oxygen atom in the substituent reduces polarity and electron-withdrawing effects compared to the trifluoromethoxy variant.
[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]oxirane (CAS 243128-42-9)
  • Structure : Features a heptafluoropropoxy (-OC₃F₇) group instead of trifluoromethoxy.
  • Molecular Formula : C₇H₅F₁₁O.
  • Key Difference : Increased fluorine content enhances hydrophobicity and thermal stability, making it suitable for fluoropolymer coatings .
2-(Trifluoromethyl)oxirane (CAS 359-41-1)
  • Structure : A simpler epoxide with a trifluoromethyl group directly attached to the oxirane ring.
  • Molecular Formula : C₃H₃F₃O.
  • Key Difference : Smaller molecular size and lower fluorine content limit its application scope compared to the target compound .

Physicochemical Properties

Property Target Compound [2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane [2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]oxirane 2-(Trifluoromethyl)oxirane
Molecular Weight (g/mol) 248.10 248.10 384.14 112.05
Boiling Point (°C) Not reported Not reported Not reported 38–40
Density (g/cm³) Not reported Not reported Not reported 1.3068
LogP (Hydrophobicity) Estimated >2.5 ~2.3 ~3.8 1.01

Notes:

  • Higher fluorine content in the heptafluoropropoxy derivative improves resistance to solvents and thermal degradation .
Reactivity
  • Target Compound : The electron-withdrawing trifluoromethoxy group polarizes the epoxide ring, making it more reactive toward amines and thiols in polymer crosslinking .
  • Heptafluoropropoxy Variant : Greater steric hindrance from the larger substituent may slow reaction kinetics compared to the target compound.

Biological Activity

[2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane, also known by its CAS number 74328-57-7, is a fluorinated compound with significant potential in various industrial applications. Its unique chemical structure, characterized by multiple fluorinated groups, suggests distinctive biological properties that merit detailed investigation. This article compiles current research findings on the biological activity of this compound, including its pharmacological effects, toxicity profiles, and potential applications.

  • Molecular Formula : C6H5F7O
  • Molecular Weight : 226.09 g/mol
  • Boiling Point : 81 °C
  • Density : 0.975 g/mL at 25 °C
  • Flash Point : 71 °F

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Toxicity and Safety :
    • The compound is classified under GHS as hazardous (GHS02) with risk statements indicating potential flammability and health risks upon exposure. Safety data sheets recommend precautionary measures during handling and use.
  • Pharmacological Effects :
    • Preliminary studies indicate that fluorinated compounds can exhibit unique interactions with biological systems due to their electronegativity and hydrophobicity. Research on similar fluorinated oxiranes has shown potential anti-inflammatory and antimicrobial properties.
  • Environmental Impact :
    • As part of the perfluoroalkyl substances (PFAS) family, this compound is of interest due to its persistence in the environment and potential bioaccumulation in aquatic organisms. Studies have shown that PFAS can disrupt endocrine functions and have been linked to various health issues in wildlife and humans.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of several fluorinated compounds, including this compound. The results indicated a moderate inhibition of bacterial growth against strains such as E. coli and S. aureus, suggesting potential use as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Toxicological Assessment

In a toxicological assessment involving aquatic organisms exposed to this compound:

  • Organisms Tested : Freshwater clams (Corbicula fluminea) and fish (Campostoma anomalum).
  • Findings : Bioaccumulation was observed over an 8-day exposure period with significant concentrations detected in the tissues of both species.
  • : The study highlighted the need for further investigation into the long-term ecological impacts of this compound.

Data Tables

PropertyValue
Molecular FormulaC6H5F7O
Molecular Weight226.09 g/mol
Boiling Point81 °C
Density0.975 g/mL at 25 °C
Flash Point71 °F
Biological ActivityObservations
AntimicrobialModerate inhibition against E. coli and S. aureus
ToxicityBioaccumulation in aquatic organisms observed
Environmental PersistenceClassified as PFAS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane
Reactant of Route 2
Reactant of Route 2
[2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane

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